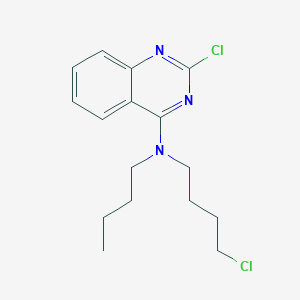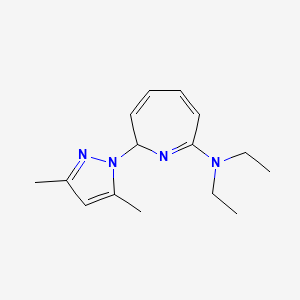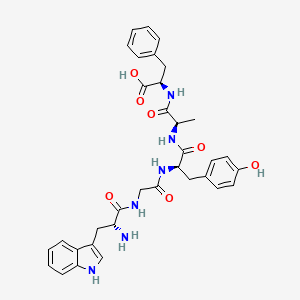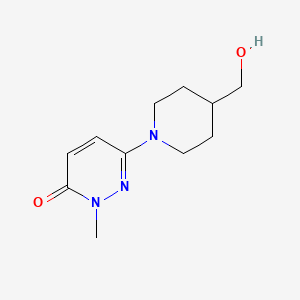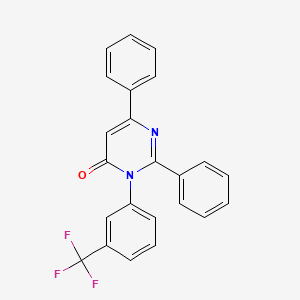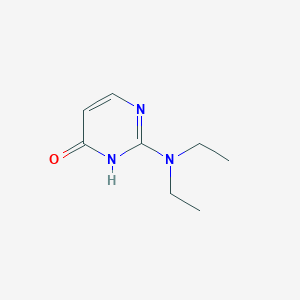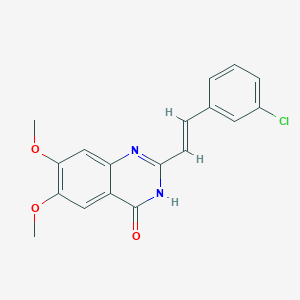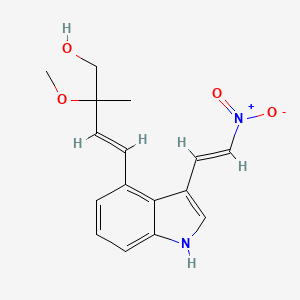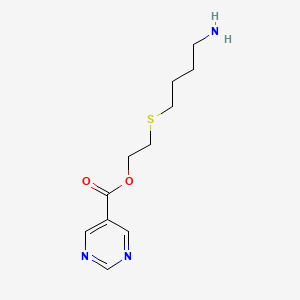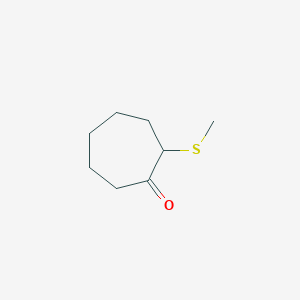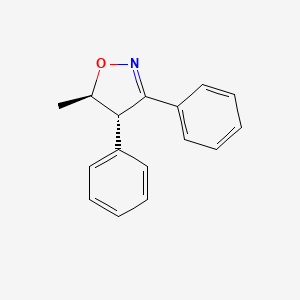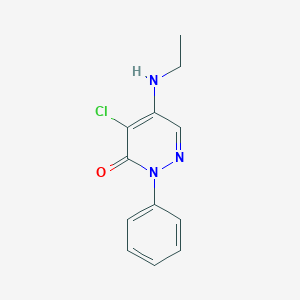
3(2H)-Pyridazinone, 4-chloro-5-(ethylamino)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(ethylamino)-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of a chloro group at the fourth position, an ethylamino group at the fifth position, and a phenyl group at the second position on the pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(ethylamino)-2-phenylpyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-2-phenylpyridazin-3(2H)-one.
Ethylation: The 4-chloro-2-phenylpyridazin-3(2H)-one is then reacted with ethylamine under controlled conditions to introduce the ethylamino group at the fifth position.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. A catalyst such as palladium on carbon may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-5-(ethylamino)-2-phenylpyridazin-3(2H)-one involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(ethylamino)-2-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 4-substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
4-Chloro-5-(ethylamino)-2-phenylpyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Agricultural Science: It is studied for its herbicidal and pesticidal properties.
Material Science: It is used in the synthesis of novel polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(ethylamino)-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-(dimethylamino)-2-phenylpyridazin-3(2H)-one: Similar structure but with a dimethylamino group instead of an ethylamino group.
4-Chloro-5-(methylamino)-2-phenylpyridazin-3(2H)-one: Similar structure but with a methylamino group.
Uniqueness
4-Chloro-5-(ethylamino)-2-phenylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylamino group enhances its solubility and reactivity compared to its methyl and dimethyl analogs.
Properties
CAS No. |
3707-27-5 |
|---|---|
Molecular Formula |
C12H12ClN3O |
Molecular Weight |
249.69 g/mol |
IUPAC Name |
4-chloro-5-(ethylamino)-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C12H12ClN3O/c1-2-14-10-8-15-16(12(17)11(10)13)9-6-4-3-5-7-9/h3-8,14H,2H2,1H3 |
InChI Key |
LWHGOMAVGFRIIC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


